(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a chromenyl group, a styryl group, and a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazolo-Triazole Core: This involves the reaction of thiosemicarbazide with α-haloketones to form the thiazolo-triazole ring system.
Coupling Reactions: The chromenyl intermediate is then coupled with the thiazolo-triazole core using appropriate coupling reagents and conditions.
Formation of the Styryl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl and styryl groups.
Reduction: Reduction reactions can target the double bonds present in the chromenyl and styryl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiazolo-triazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but different stereochemistry.
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((Z)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but different stereochemistry.
5-((2-methyl-2H-chromen-3-yl)methylene)-2-styrylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Lacks the (Z) and (E) stereochemistry.
Uniqueness
The uniqueness of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both (Z) and (E) configurations in the molecule provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C23H17N3O2S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H17N3O2S/c1-15-18(13-17-9-5-6-10-19(17)28-15)14-20-22(27)26-23(29-20)24-21(25-26)12-11-16-7-3-2-4-8-16/h2-15H,1H3/b12-11+,20-14- |
InChI Key |
RBAQVQAWEZFIHZ-IICJTNPGSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CC=C5)S3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CC=C5)S3 |
Origin of Product |
United States |
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